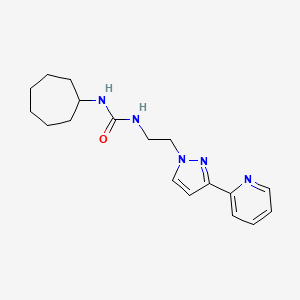

1-cycloheptyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Description

1-Cycloheptyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a urea derivative featuring a cycloheptyl group and a pyridyl-substituted pyrazole moiety linked via an ethyl chain. Its structure combines a lipophilic cycloheptyl group with a heteroaromatic system (pyrazole-pyridine), which is common in medicinal chemistry for optimizing bioavailability and target binding.

Properties

IUPAC Name |

1-cycloheptyl-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O/c24-18(21-15-7-3-1-2-4-8-15)20-12-14-23-13-10-17(22-23)16-9-5-6-11-19-16/h5-6,9-11,13,15H,1-4,7-8,12,14H2,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBGRFBHLNUFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cycloheptyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the cycloheptyl isocyanate and the 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine. These intermediates are then reacted under controlled conditions to form the final urea derivative.

Preparation of Cycloheptyl Isocyanate: Cycloheptylamine is treated with phosgene or a phosgene substitute to yield cycloheptyl isocyanate.

Preparation of 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine: This intermediate can be synthesized by reacting 2-bromoethylamine with 3-(pyridin-2-yl)-1H-pyrazole in the presence of a base.

Formation of this compound: The final step involves the reaction of cycloheptyl isocyanate with 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine under mild conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-cycloheptyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and pyrazolyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Anti-inflammatory Research

The anti-inflammatory properties of 1-cycloheptyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea have been investigated in various studies. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Study : In a rat model of carrageenan-induced paw edema, the compound showed significant reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Antiviral Studies

The antiviral efficacy of the compound has been explored in relation to RNA viruses. Initial findings indicate that it may inhibit viral replication through interference with viral proteins.

Case Study : A study on similar pyrazole derivatives reported effective concentrations (EC50) against viral strains ranging from 0.20 to 0.35 μM, indicating strong potential for development as antiviral agents.

Cancer Research

Emerging research suggests that compounds containing pyrazole and urea functionalities may possess anticancer properties. The ability to modulate signaling pathways involved in cell proliferation and apoptosis is being investigated.

Case Study : In vitro studies have shown that derivatives can induce apoptosis in specific cancer cell lines, highlighting their potential role in cancer therapy.

Summary Table of Research Findings

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | COX inhibition | Significant edema reduction in animal models |

| Antiviral | Viral protein inhibition | EC50 values between 0.20 - 0.35 μM against viruses |

| Cancer | Modulation of apoptosis pathways | Induction of apoptosis in cancer cell lines |

Mechanism of Action

The mechanism of action of 1-cycloheptyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related urea derivatives from the evidence:

Key Observations:

- Pyridin-2-yl-pyrazole systems, as seen in the target compound and , are associated with improved binding to biological targets (e.g., enzymes or amyloid proteins) due to π-π stacking and hydrogen-bonding capabilities.

Biological Activity

1-Cycloheptyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic compound belonging to the class of urea derivatives. Its structural complexity and specific functional groups suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to act as an inhibitor of specific enzymes or receptors involved in critical biological pathways. For instance, compounds with similar structures have shown activity against urease, an enzyme crucial for the survival of certain pathogens like Helicobacter pylori .

Biological Activities

- Antimicrobial Activity : Studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The presence of the pyridine moiety enhances the interaction with microbial targets, potentially leading to bactericidal effects .

- Anticancer Activity : Research has demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines. The compound's structure suggests it may inhibit pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects : Some studies have reported anti-inflammatory activities associated with pyrazole derivatives, indicating potential therapeutic applications in managing inflammatory diseases .

In Vitro Studies

A series of studies have focused on evaluating the biological activity of related compounds:

| Compound | Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| 5b | Urease Inhibition | 2.0 ± 0.73 | |

| 7e | Urease Inhibition | 2.24 ± 1.63 | |

| Pyrazole Derivative | Antitumor Activity | 49.85 |

These findings highlight the potential efficacy of similar compounds in inhibiting enzyme activity and affecting cell viability.

Hemolysis Potential

In assessing biocompatibility, compounds such as 7e and 7h demonstrated favorable hemolysis percentages, indicating their potential for safe use in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-cycloheptyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea?

- The synthesis typically involves multi-step reactions:

Pyrazole ring formation : Cyclocondensation of hydrazines with diketones or alkynones under acidic conditions to form the pyrazole core .

Ethyl linker introduction : Alkylation of the pyrazole nitrogen with a bromoethyl intermediate (e.g., 1,2-dibromoethane) to attach the ethyl spacer .

Urea coupling : Reaction of the amine-terminated intermediate with cycloheptyl isocyanate in anhydrous solvents (e.g., DMF or THF) under nitrogen to form the urea bond .

- Critical parameters include temperature control (<0°C for exothermic steps) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and urea connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95%) .

- HPLC : Monitors reaction progress and final purity using C18 columns with acetonitrile/water mobile phases .

Q. What preliminary biological screening assays are recommended?

- Enzyme inhibition assays : Test against kinases (e.g., JAK2, EGFR) or proteases using fluorescence-based substrates .

- Cellular viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., adenosine A2A) .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity?

- Rational design :

- Replace the cycloheptyl group with smaller cycloalkyls (cyclopentyl) to reduce steric hindrance in enzyme active sites .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to modulate electronic effects and binding affinity .

- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituents with IC₅₀ values against specific targets .

Q. How to resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines) .

- Off-target profiling : Screen against panels of 100+ kinases/phosphatases to identify confounding interactions .

- Metabolic stability tests : Assess liver microsome stability (human/rat) to rule out false positives from metabolite interference .

Q. What advanced techniques elucidate its mechanism of action?

- X-ray crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase IX) to resolve binding modes .

- Cryo-EM : Study interactions with membrane-bound receptors (e.g., ion channels) .

- Molecular dynamics simulations : Simulate urea moiety flexibility to predict conformational changes during target engagement .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

- Continuous-flow chemistry : Use microreactors for pyrazole formation (residence time: 10–30 mins, 80–100°C) to improve reproducibility .

- Catalyst screening : Test palladium/copper catalysts for Suzuki-Miyaura cross-couplings to attach aromatic substituents .

Q. What strategies mitigate solubility issues in biological assays?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain compound solubility without cell membrane disruption .

- Prodrug design : Synthesize phosphate esters of the pyridine group for enhanced aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.